molecular formula C17H24ClN B14944039 6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

Cat. No.: B14944039
M. Wt: 277.8 g/mol
InChI Key: MQDQZJUGDQLEDM-UHFFFAOYSA-N
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Description

6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure with a six-membered nitrogen heterocycle fused to a cyclopentane ring. The presence of the 4-chlorobenzyl group and the trimethyl substitution makes it an interesting molecule for various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthetic routes mentioned above can be scaled up for industrial applications, involving the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane undergoes several types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alcohols.

Mechanism of Action

The mechanism of action of 6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, including inhibition of certain enzymes or activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Chlorobenzyl)-1,3,3-trimethyl-6-azabicyclo[321]octane is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H24ClN

Molecular Weight

277.8 g/mol

IUPAC Name

6-[(4-chlorophenyl)methyl]-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane

InChI

InChI=1S/C17H24ClN/c1-16(2)8-15-9-17(3,11-16)12-19(15)10-13-4-6-14(18)7-5-13/h4-7,15H,8-12H2,1-3H3

InChI Key

MQDQZJUGDQLEDM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2CC3=CC=C(C=C3)Cl)C)C

Origin of Product

United States

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